molecular formula C8H13ClN2 B1649399 Ligustrazine hydrochloride CAS No. 76494-51-4

Ligustrazine hydrochloride

Cat. No.: B1649399
CAS No.: 76494-51-4
M. Wt: 172.65 g/mol
InChI Key: RQKFOGXUTRDQPB-UHFFFAOYSA-N
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Scientific Research Applications

Ligustrazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Ligustrazine hydrochloride, also known as tetramethylpyrazine, is a compound extracted from the traditional Chinese herb Ligusticum chuanxiong Hort . It primarily targets inflammatory cells and regulates their activity . It also interacts with the JAK/STAT signaling pathway and matrix metalloproteinase-9 (MMP-9) expression .

Mode of Action

This compound interacts with its targets by regulating the activity of inflammatory cells and the expression of related cytokines . It inhibits the activation of the JAK/STAT signaling pathway and MMP-9 expression, which are crucial in reducing blood-brain barrier (BBB) permeability .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce inflammation and oxidative stress, inhibit apoptosis, and repair BBB permeability . Specifically, it can significantly improve various inflammatory factors such as TNF-α, IL-1β, and IL-6 . It also positively affects oxidative stress-related indicators including SOD, NOS, MDA, and NO .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is readily distributed in highly perfused organs and almost eliminated from organs after 90 minutes of injection . The pharmacokinetics of ligustrazine in rats were linear after both single- and multiple-dose intravenous administration, with a half-life of approximately 35 minutes .

Result of Action

The action of this compound results in significant improvements in various health conditions. For instance, it has been shown to have a protective effect in animal models of cerebral ischemic injury . In clinical trials, ligustrazine injection combined with Western medicine could achieve a better effect in the treatment of acute cerebral infarction than using Western medicine alone .

Safety and Hazards

When handling Ligustrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ligustrazine hydrochloride has various pharmacological effects and has been used to treat a variety of diseases . It has an inhibitory effect on the expression of chemokine ligand 5 (CCL5) and its receptor, CCR5 . This suggests that this compound may interact with these proteins and potentially other biomolecules, influencing biochemical reactions within the body.

Cellular Effects

This compound has shown to have a protective effect in animal models of cerebral ischemic injury . It can significantly increase the expression of Bcl-2 and reduce the expression of p53 . Furthermore, this compound can alleviate cerebral ischemia reperfusion injury by regulating caspase-12 gene expression, thus reducing neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has an inhibitory effect on the expression of chemokine ligand 5 (CCL5) and its receptor, CCR5 . This suggests that this compound may bind to these proteins, inhibiting their function and leading to changes in gene expression.

Dosage Effects in Animal Models

In animal models of cerebral ischemic injury, this compound has shown to have a protective effect

Metabolic Pathways

Given its known interactions with proteins such as CCL5 and CCR5 , it’s likely that this compound interacts with enzymes or cofactors within these or related pathways.

Transport and Distribution

Given its known interactions with proteins such as CCL5 and CCR5 , it’s likely that this compound is transported and distributed via interactions with these or other proteins.

Subcellular Localization

One study found that a Ligustrazine derivative exerts its effects in the nuclei of Bel-7402 cells . This suggests that this compound may also localize to the nucleus, potentially affecting its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligustrazine hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of 2,3,5,6-tetramethylpyrazine with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The compound is then purified and formulated into various dosage forms, such as injections and tablets .

Chemical Reactions Analysis

Types of Reactions

Ligustrazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced derivatives, and substituted derivatives. These products often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,5,6-tetramethylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKFOGXUTRDQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1124-11-4 (Parent)
Record name Pyrazine, tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20997867
Record name Tetramethylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76494-51-4, 126400-81-5
Record name Ligustrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76494-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIGUSTRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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